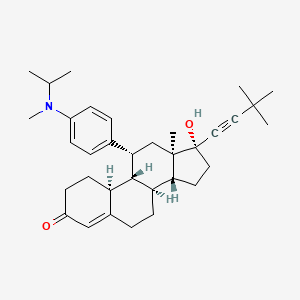
ORIC-101
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ORIC-101 is a potent and selective, orally bioavailable, small molecule antagonist of the glucocorticoid receptor (GR) . It has been linked to resistance to multiple classes of cancer therapeutics across a variety of solid tumors .
Synthesis Analysis
The synthesis of this compound involved structure-based modification of mifepristone . This led to the discovery of this compound, a highly potent steroidal GR antagonist with reduced androgen receptor (AR) agonistic activity .
Chemical Reactions Analysis
This compound is a glucocorticoid receptor antagonist, which means it binds to the glucocorticoid receptor and prevents its activation . This inhibition of GR transcriptional activity blocks the pro-survival signals mediated by the activated nuclear hormone receptor .
科学研究应用
转移性去势抵抗性前列腺癌的治疗
ORIC-101 正在被研究用于治疗转移性去势抵抗性前列腺癌 (mCRPC)。它是一种强效且选择性的口服生物利用度糖皮质激素受体 (GR) 拮抗剂 {svg_1}。 糖皮质激素受体 (GR) 信号传导的增加被认为是 mCRPC 中对雄激素受体 (AR) 抑制产生抗性的补偿机制 {svg_2}.
与恩扎鲁胺联合治疗
This compound 已与恩扎鲁胺联合研究,恩扎鲁胺是一种用于治疗前列腺癌的药物 {svg_3}。 该组合在恩扎鲁胺进展的 mCRPC 患者中进行了测试 {svg_4}。 然而,该研究未达到预先设定的目标率,导致研究终止 {svg_5}.
前列腺癌耐药机制的研究
在研究中使用 this compound 为了解前列腺癌耐药机制提供了宝贵的见解。 它有助于理解糖皮质激素受体 (GR) 信号传导作为对雄激素受体 (AR) 抑制产生抗性的补偿机制的作用 {svg_6}.
药代动力学和药效学研究
This compound 已用于药代动力学和药效学研究。 这些研究有助于了解药物的吸收、分布、代谢和排泄,以及其生物学效应 {svg_7}.
安全性和耐受性研究
This compound 已在健康志愿者中对其安全性和耐受性进行了研究 {svg_8}。 这些研究对于确定与药物相关的潜在副作用和风险至关重要 {svg_9}.
靶点结合研究
涉及 this compound 的研究还侧重于靶点结合,靶点结合是指药物与其目标靶点之间的相互作用 {svg_10}。 这些研究有助于了解药物与糖皮质激素受体结合的有效性 {svg_11}.
作用机制
Target of Action
ORIC-101 is a potent, selective, and orally bioavailable small molecule antagonist of the glucocorticoid receptor (GR) . The glucocorticoid receptor is a nuclear hormone receptor that regulates gene expression and plays a crucial role in various cellular processes .
Mode of Action
This compound inhibits GR transcriptional activity and blocks the pro-survival signals mediated by the activated nuclear hormone receptor . This inhibition of GR activity is thought to overcome GR-mediated anti-apoptosis, which is a potential mechanism of resistance to certain therapies .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glucocorticoid receptor signaling pathway . By inhibiting GR transcriptional activity, this compound disrupts the normal function of the GR, which can lead to changes in gene expression and cellular behavior . This includes the reversal of GR-activated pathways that are
属性
IUPAC Name |
(8S,9R,10S,11R,13R,14R,17R)-17-(3,3-dimethylbut-1-ynyl)-17-hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H47NO2/c1-22(2)35(7)25-11-8-23(9-12-25)29-21-33(6)30(16-17-34(33,37)19-18-32(3,4)5)28-14-10-24-20-26(36)13-15-27(24)31(28)29/h8-9,11-12,20,22,27-31,37H,10,13-17,21H2,1-7H3/t27-,28-,29+,30-,31+,33-,34+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLTWJIWEYPBIF-SXJSTINISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1=CC=C(C=C1)C2CC3(C(CCC3(C#CC(C)(C)C)O)C4C2C5CCC(=O)C=C5CC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C)C1=CC=C(C=C1)[C@@H]2C[C@@]3([C@H](CC[C@@]3(C#CC(C)(C)C)O)[C@@H]4[C@@H]2[C@@H]5CCC(=O)C=C5CC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H47NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the primary mechanism of action of ORIC-101?
A1: this compound is a potent and selective antagonist of the glucocorticoid receptor (GR) [, ]. It binds to GR, preventing the activation of GR-mediated signaling pathways that normally lead to the expression of genes involved in processes like cell cycle regulation, inflammation, and metabolism [, , ].
Q2: How does this compound impact the transcriptional activity of the glucocorticoid receptor?
A2: this compound effectively inhibits GR transcriptional activity, blocking the expression of GR target genes [, ]. This inhibition has been observed in both in vitro and in vivo studies, with this compound demonstrating dose-dependent suppression of GR target genes such as FKBP5, GILZ, and PER1 [, , ].
Q3: What is the significance of this compound's selectivity for the glucocorticoid receptor?
A3: Unlike first-generation GR antagonists like mifepristone, this compound displays reduced agonistic activity towards the androgen receptor (AR) []. This selectivity is particularly important for its potential use in treating AR-positive tumors, as it minimizes the risk of counteracting desired antiandrogen effects [].
Q4: How does this compound impact tumor cells' response to chemotherapy?
A4: Preclinical studies suggest that this compound can reverse glucocorticoid-mediated resistance to chemotherapy in various cancer types [, , , ]. By inhibiting GR signaling, this compound appears to restore sensitivity to chemotherapeutics, enhancing their efficacy in inhibiting tumor growth [, , ].
Q5: Can you elaborate on the role of the glucocorticoid receptor in mediating resistance to chemotherapy?
A5: Activation of GR signaling has been implicated in driving resistance to chemotherapeutics, particularly taxanes, in various tumor types [, ]. This resistance is thought to stem from GR's ability to regulate the expression of genes involved in cell survival, proliferation, and drug metabolism [, , ].
Q6: What specific evidence supports this compound's ability to overcome resistance to taxane-based chemotherapy?
A6: Preclinical studies have demonstrated that this compound can enhance the efficacy of taxanes like paclitaxel in inhibiting tumor growth [, , ]. In triple-negative breast cancer models, this compound reversed the GR-driven epithelial-to-mesenchymal transition (EMT) phenotype, a process associated with chemotherapy resistance, and enhanced sensitivity to paclitaxel [, ].
Q7: Are there specific biomarkers that can be used to assess this compound's pharmacodynamic activity?
A7: Research suggests that FKBP5 and KLK3 (which encodes PSA) are transcriptional targets of both GR and AR, making them potential pharmacodynamic biomarkers for this compound []. Studies have shown that this compound can effectively inhibit the glucocorticoid-induced expression of these genes, indicating its on-target activity [].
Q8: How does this compound's pharmacokinetic profile contribute to its potential clinical utility?
A8: this compound is orally bioavailable, meaning it can be administered orally for convenient dosing [, , ]. Additionally, its improved cytochrome P450 2C8 (CYP2C8) and 2C9 (CYP2C9) inhibition profile, compared to mifepristone, reduces the risk of drug-drug interactions, particularly with chemotherapeutics metabolized by these enzymes [].
Q9: What is the significance of the ongoing clinical trials involving this compound?
A9: Several clinical trials are underway to evaluate the safety and efficacy of this compound in combination with various anticancer therapies [, , ]. These trials are crucial for determining the optimal dosing regimens, identifying potential side effects, and ultimately assessing this compound's clinical benefit in patients with different cancer types [, , ].
Q10: Are there specific cancer types being targeted in these clinical trials?
A10: Current clinical trials are investigating this compound in combination with nab-paclitaxel for advanced solid tumors, including pancreatic, ovarian, and triple-negative breast cancers []. Additionally, a phase 1b study explored this compound in combination with enzalutamide for metastatic castration-resistant prostate cancer [, ].
Q11: What were the preliminary findings of the phase 1b study of this compound in combination with enzalutamide?
A11: While the combination demonstrated an acceptable tolerability profile and confirmed this compound's ability to inhibit GR targets, it did not meet the prespecified target rate for disease control in men with metastatic castration-resistant prostate cancer resistant to enzalutamide []. Exploratory subgroup analyses suggested a potential benefit in patients with high GR expression and no other resistance markers, though further confirmation is needed [].
Q12: How do the preclinical findings with this compound compare to its performance in clinical settings?
A12: While preclinical data have shown promising results in various cancer models, translating these findings to the clinic can be challenging [, , , ]. Factors like tumor heterogeneity, complex resistance mechanisms, and individual patient variability can influence clinical outcomes [].
Q13: What is the significance of the FOXA1-GR axis in cancer development, and how does this compound play a role?
A13: Research has identified a subset of non-small cell lung cancer (NSCLC) cells that are dependent on the FOXA1-GR transcriptional axis for growth [, ]. In these cells, FOXA1 and GR cooperate to regulate genes involved in EGF signaling and cell cycle progression [, ]. This compound effectively inhibits the growth of these FOXA1-GR-dependent NSCLC cells in vitro and in vivo by suppressing target gene expression, highlighting its potential therapeutic relevance in this context [, ].
Q14: How does the radioligand 18F-YJH08 contribute to understanding GR antagonist activity?
A14: 18F-YJH08 is a radioligand that specifically binds to GR, enabling the visualization and quantification of GR engagement in vivo []. Studies using 18F-YJH08 have shown that this compound effectively binds to GR in both tumor and normal tissues, providing valuable insights into its biodistribution and target engagement [].
Q15: Why is understanding the tissue distribution of GR antagonists important?
A15: Since GR is ubiquitously expressed in the body, characterizing the tissue distribution of GR antagonists like this compound is crucial for understanding potential on-target and off-target effects []. This information is essential for optimizing dosing regimens, predicting potential toxicities, and ultimately ensuring patient safety [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


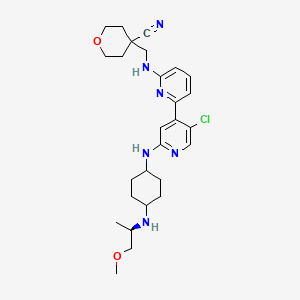
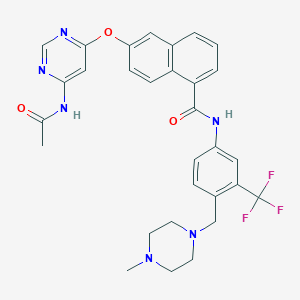
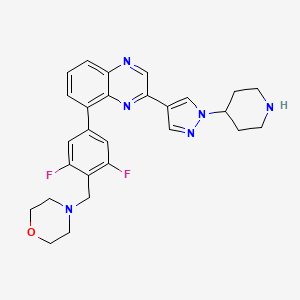
![(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N-propan-2-ylpyrrolidine-1-carboxamide](/img/structure/B609693.png)

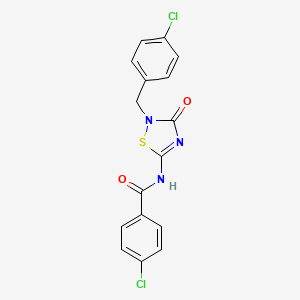
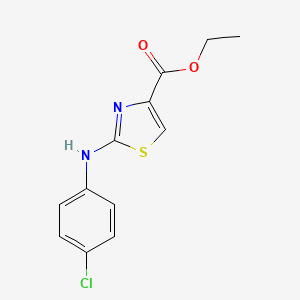
![3-[4-[(2S,5S)-2-[(4-chlorophenyl)methyl]-5-methyl-4-(2-methylpropyl)piperazin-1-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B609702.png)
![1-[[2-[2-(4-Bromophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1H-imidazole hydrochloride](/img/structure/B609703.png)
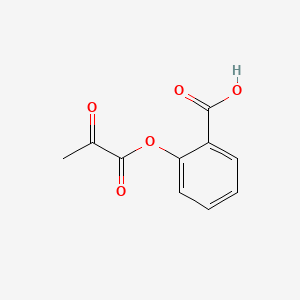

![(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-6-formamido-N-[2-oxo-2-[[(2S)-1-oxo-1-[(2-oxothiolan-3-yl)amino]-3-phenylpropan-2-yl]amino]ethyl]hexanamide](/img/structure/B609707.png)